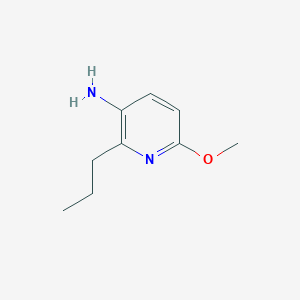

6-Methoxy-2-propylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

6-methoxy-2-propylpyridin-3-amine |

InChI |

InChI=1S/C9H14N2O/c1-3-4-8-7(10)5-6-9(11-8)12-2/h5-6H,3-4,10H2,1-2H3 |

InChI Key |

KJHOMAMDJJUBSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=N1)OC)N |

Origin of Product |

United States |

The Foundational Importance of Pyridinamine Scaffolds in Organic Chemistry

The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous and vital component in the field of organic chemistry. nih.gov When a pyridine ring is functionalized with an amine group, it forms a pyridinamine scaffold, a privileged structure in drug discovery and materials science. rsc.orgresearchgate.net These scaffolds are of special interest due to their capacity to improve water solubility in pharmaceutically relevant molecules, a desirable property for potential therapeutic agents. nih.gov

The versatility of the pyridinamine framework allows for straightforward conversion into a variety of functional derivatives, which can profoundly impact pharmacological activity. nih.gov This adaptability has made it a cornerstone in the design and synthesis of novel compounds with a wide array of applications, from medicinal chemistry to the development of functional nanomaterials and catalysts. nih.govrsc.org The ability to readily modify the substitution pattern on the pyridine ring enables chemists to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological and chemical behavior. nih.gov

A Glimpse into the Chemical Landscape of Substituted Pyridines and Amines

The chemical landscape of substituted pyridines and amines is extensive and diverse. The strategic placement of various substituents on the pyridine (B92270) ring can lead to a vast number of derivatives, each with unique properties. acs.org Substitution is a powerful tool for perturbing and exploring chemical and structural landscapes. acs.org This can be achieved by either keeping the substituents the same and varying their positions or by changing the substituents while maintaining their relative positions. acs.org

The synthesis of specifically substituted pyridines, particularly non-symmetrical ones, remains a significant challenge in synthetic organic chemistry. nih.gov Traditional methods often involve the condensation of amines with carbonyl compounds, which are typically more effective for creating symmetrically substituted systems. nih.gov Modern synthetic strategies, such as C-H activation and cycloaddition reactions, have provided more elegant and efficient routes to highly substituted and complex pyridine derivatives. nih.gov These advancements continue to expand the accessible chemical space of substituted pyridines, enabling the creation of novel molecular architectures. nih.govmdpi.com

The Research Drive Behind Investigating 6 Methoxy 2 Propylpyridin 3 Amine

Established Synthetic Routes for Substituted Aminopyridines

The construction of the substituted pyridine (B92270) framework and the subsequent introduction of an amino group are central challenges in the synthesis of pyridinamines. Over the years, a number of reliable methods have been established.

Classical Condensation Reactions for Pyridine Ring Formation

The de novo synthesis of the pyridine ring through condensation reactions represents a foundational approach. These methods typically involve the cyclization of acyclic precursors and offer a high degree of flexibility in accessing a variety of substitution patterns.

Prominent among these are the Hantzsch pyridine synthesis , the Guareschi-Thorpe reaction , and the Kröhnke pyridine synthesis . The Hantzsch synthesis, for example, traditionally involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate. mdpi.com This method initially produces a 1,4-dihydropyridine (B1200194), which is subsequently aromatized to the corresponding pyridine.

A Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines through an oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 source for the C-4 position of the pyridine ring. mdpi.com This approach demonstrates good functional group tolerance. mdpi.com

The following table summarizes key aspects of these classical condensation reactions:

| Reaction Name | Precursors | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia source | Forms a 1,4-dihydropyridine intermediate requiring oxidation. mdpi.com |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | Yields a 2-pyridone derivative. |

| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Leads to 2,4,6-trisubstituted pyridines. |

Amination Strategies for Halogenated and Alkoxylated Pyridines

The introduction of an amino group onto a pre-existing pyridine ring is a common and powerful strategy. This is often achieved through the amination of pyridines bearing suitable leaving groups, such as halogens or alkoxy groups.

Amination of Halogenated Pyridines: Nucleophilic aromatic substitution (SNAr) of halopyridines is a widely employed method. The reactivity of the halopyridine is dependent on the position of the halogen and the presence of other substituents on the ring. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have emerged as highly versatile methods for forming C-N bonds with a broad range of amine nucleophiles and halopyridine substrates. nih.gov These reactions offer excellent functional group tolerance. nih.gov

Recent developments have also focused on more environmentally benign approaches. For instance, acid-promoted amination of fused pyrimidines has been studied using water as a solvent, which can improve safety and lower production costs. acs.org

Amination of Alkoxylated Pyridines: While less common than the amination of halopyridines, the displacement of alkoxy groups can be achieved under specific conditions. For example, a protocol utilizing sodium hydride (NaH) in the presence of lithium iodide (LiI) in THF has been reported for the C2 amination of pyridine with primary alkyl amines.

Targeted Synthesis of this compound

A plausible synthetic route to this compound can be envisioned by combining several established methodologies. A key strategy involves the construction of a suitably substituted pyridine ring followed by the introduction of the amine functionality.

Precursor-Based Reductions for Pyridinamine Generation

A common and effective method for the synthesis of aminopyridines is the reduction of a corresponding nitropyridine precursor. The nitro group can be introduced onto the pyridine ring through electrophilic nitration. The subsequent reduction of the nitro group to an amine can be achieved using a variety of reducing agents.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with a hydrogen source is a clean and efficient method. semanticscholar.org Other reducing systems include metal/acid combinations, like iron in acetic acid or tin(II) chloride in hydrochloric acid. semanticscholar.org The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule.

The following table provides examples of reducing agents for the conversion of nitropyridines to aminopyridines:

| Reducing Agent | Conditions | Notes |

| H₂, Pd/C | Methanol (B129727), room temperature | Common and efficient catalytic hydrogenation method. chemicalbook.com |

| Fe, Acetic Acid | Reflux | Classical and cost-effective method. semanticscholar.org |

| SnCl₂, HCl | - | Strong reducing agent, may not be suitable for sensitive substrates. |

| Sodium Borohydride (NaBH₄) | With a catalyst (e.g., CuFe₂O₄ NPs) | Can be used for the reduction of nitroaromatics in aqueous media. nih.gov |

A potential pathway to this compound could involve the nitration of a 6-methoxy-2-propylpyridine precursor, followed by the reduction of the resulting 6-methoxy-2-propyl-3-nitropyridine.

Functional Group Interconversions on Pyridine Ring Systems

The synthesis of the target molecule may also rely on the interconversion of functional groups on a pre-existing substituted pyridine ring. This could involve the introduction of the propyl group at a late stage of the synthesis.

One strategy for introducing alkyl groups onto a pyridine ring is through radical reactions, such as the Minisci reaction. acs.org This method typically involves the generation of an alkyl radical which then adds to the electron-deficient pyridine ring. acs.org The regioselectivity of the Minisci reaction can be influenced by the substituents already present on the pyridine ring.

Alternatively, the propyl group could be introduced via cross-coupling reactions. For instance, a pyridyl halide or triflate could be coupled with a propyl-containing organometallic reagent, such as a propyl Grignard reagent or a propylboronic acid derivative, in the presence of a suitable palladium catalyst.

Novel and Green Chemistry Approaches in Pyridinamine Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of pyridinamine synthesis, several green strategies are being explored:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. One-pot, four-component reactions under microwave irradiation have been used to synthesize substituted pyridines.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. acs.org Research has shown that amination reactions can be effectively carried out in water under acidic conditions. acs.org

Catalytic Methods: The use of catalysts, particularly those that can be recycled and reused, is a cornerstone of green chemistry. This includes the development of more efficient and selective catalysts for amination and C-H functionalization reactions. nih.gov Photocatalytic methods are also emerging as powerful tools for the functionalization of pyridines under mild conditions. acs.org

One-Pot and Multicomponent Reactions: Designing synthetic routes that involve multiple bond-forming events in a single pot without the isolation of intermediates can significantly improve efficiency and reduce waste. nih.gov Multicomponent reactions for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives have been developed using enaminones as key precursors under solvent-free conditions. nih.gov

The thermo-catalytic conversion of glycerol (B35011) with ammonia over zeolite catalysts has been investigated for the sustainable production of pyridines, demonstrating a pathway from renewable feedstocks. rsc.org

Catalytic Methods for Directed C-N Bond Formation

The construction of the carbon-nitrogen (C-N) bond is a cornerstone in the synthesis of pyridinamine derivatives. Transition-metal-catalyzed cross-coupling reactions are prominent among these methods, offering efficient and direct routes to aromatic amines. pageplace.de

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for forming C-N bonds between aryl halides and amines. researchgate.net This reaction is valued for its broad substrate scope and functional group tolerance. For instance, palladium catalysts combined with specialized ligands like Xantphos have been shown to be effective in coupling aryl halides with various amines, achieving high yields. researchgate.net While direct examples for this compound are not prevalent in the literature, the principles are broadly applicable to substituted halopyridines. The reaction generally involves an oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine, and finally, reductive elimination to yield the desired aminopyridine and regenerate the catalyst.

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, represent another significant catalytic approach. pageplace.de These methods can be more economical than palladium-catalyzed systems and are effective for the amination of aryl halides. researchgate.net For example, cuprous iodide has been employed as a catalyst for the amination of heterocyclic halides, providing a cost-effective route to valuable amidated heterocycles through direct C-N bond formation. researchgate.net

The table below summarizes key aspects of these catalytic methods.

| Catalytic Method | Catalyst/Reagents | Substrates | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., Xantphos), Base | Aryl/Heteroaryl Halides, Amines | High yields, broad substrate scope, good functional group tolerance. | researchgate.net |

| Ullmann-Type Coupling | Copper catalyst (e.g., CuI), Ligand, Base | Aryl/Heteroaryl Halides, Amines | More economical than palladium, effective for electron-deficient halides. | pageplace.deresearchgate.net |

| Photocatalytic Reductive Coupling | Cadmium Sulfide (B99878) (CdS) Nanosheets, Hydrogen Donor | Nitro Compounds, Carbonyl Compounds | Selective formation of C-N bonds under visible light, solvent-dependent selectivity. | nih.gov |

Recent advancements have also explored photocatalytic methods. For example, the reductive coupling of nitro compounds with carbonyl compounds over cadmium sulfide (CdS) nanosheets can selectively generate C-N bonds. nih.gov The selectivity of the reaction to form an amine (C-N bond) versus an imine (C=N bond) can be controlled by the choice of solvent, with protic solvents like methanol favoring the formation of the C-N bond through hydrogen-bond activation. nih.gov

Sustainable Synthetic Strategies for Aminopyridine Derivatives

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including aminopyridine derivatives. Key strategies focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Multicomponent reactions (MCRs) have emerged as a powerful sustainable strategy for the synthesis of substituted 2-aminopyridines. nih.govmdpi.com MCRs combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com This approach is inherently atom-economical and efficient, often requiring minimal purification of the final product. Many MCRs for 2-aminopyridines can be performed under solvent-free and catalyst-free conditions, further enhancing their green credentials. nih.govmdpi.com For example, a four-component reaction between an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium carbonate can be stirred at room temperature under solvent-free conditions to produce highly functionalized 2-aminopyridines. mdpi.com

Another sustainable approach involves the use of microwave irradiation to accelerate reactions. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. The reaction of 2-chloronicotinic acid with aqueous methylamine, for instance, can be completed in 1.5 to 2 hours under microwave heating at 120-140°C to yield 2-(methylamino)nicotinic acid. researchgate.net

The following table outlines some sustainable synthetic approaches for aminopyridine derivatives.

| Sustainable Strategy | Methodology | Advantages | Example | Reference |

| Multicomponent Reactions (MCRs) | One-pot reaction of ≥3 starting materials. | High atom economy, reduced waste, operational simplicity, often solvent- and catalyst-free. | Synthesis of 2-aminopyridines from enaminones, primary amines, and malononitrile. | nih.govmdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Rapid reaction rates, increased yields, cleaner reaction profiles. | Reaction of 2-chloronicotinic acid with aqueous amines. | researchgate.net |

| Solvent-Free Reactions | Reactions conducted without a solvent medium. | Reduced environmental impact, easier product isolation, lower cost. | Catalyst-free MCR for substituted 2-aminopyridines at room temperature. | mdpi.comresearchgate.net |

Purification and Isolation Techniques in Pyridinamine Synthesis

The isolation of a pure pyridinamine from a reaction mixture is a critical final step in its synthesis. The choice of purification technique depends on the physical properties of the target compound and the nature of the impurities.

For crude mixtures containing basic impurities, an alkali treatment followed by distillation can be an effective industrial-scale purification method. google.comgoogle.com This process involves treating the crude pyridine compound with a base, such as sodium hydroxide (B78521) or potassium hydroxide, which can help to convert certain impurities (like aldehydes via condensation) into higher-boiling compounds that are easily separated by distillation. google.comgoogle.com Sometimes, a pre-treatment with acid or water is performed to hydrolyze imine impurities into aldehydes before the alkali wash. google.com

Crystallization is a common and effective method for purifying solid pyridinamine derivatives. This technique relies on the differences in solubility between the desired compound and impurities in a given solvent system. A successful crystallization can yield a product with very high purity. For example, the product 2-amino-3-nitro-6-methoxypyridine can be isolated by pouring the reaction mixture into water, causing the product to precipitate. The solid is then collected by filtration, washed with water, and dried to yield a product with 99.0% HPLC purity. chemicalbook.com

Chromatographic techniques are indispensable for the purification of pyridinamines, especially for complex mixtures or when very high purity is required. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful analytical and preparative tool. sielc.com A method for analyzing 6-Methoxy-3-nitro-N-propylpyridin-2-amine uses a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier on a reverse-phase column. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Standard column chromatography using silica (B1680970) gel is also widely employed to separate the target compound from byproducts and unreacted starting materials. obrnutafaza.hr

| Purification Technique | Principle | Application Example | Key Advantages | Reference |

| Distillation | Separation based on differences in boiling points. | Purification of crude pyridine after an alkali wash to remove aldehyde and imine impurities. | Suitable for large-scale, industrial purification of volatile compounds. | google.comgoogle.com |

| Crystallization/Precipitation | Separation based on differential solubility. | Isolation of 2-amino-3-nitro-6-methoxypyridine by precipitation in water followed by filtration. | Can yield highly pure crystalline solids; cost-effective. | chemicalbook.com |

| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Use of silica gel to separate target compounds from reaction byproducts. | Highly versatile; applicable to a wide range of compounds. | obrnutafaza.hr |

| High-Performance Liquid Chromatography (HPLC) | High-resolution chromatographic separation. | Analysis and preparative isolation of 6-Methoxy-3-nitro-N-propylpyridin-2-amine. | High separation efficiency; suitable for very high purity requirements and complex mixtures. | sielc.com |

Investigation of the Amine Functionality's Reactivity

The primary amine group at the 3-position of the pyridine ring is a key site for chemical modification, enabling the synthesis of a diverse array of derivatives through reactions such as condensation, alkylation, and acylation.

The primary amine of this compound can readily react with aldehydes and ketones in a nucleophilic addition-elimination reaction to form Schiff bases, also known as imines. wikipedia.org This condensation reaction typically involves the formation of a hemiaminal intermediate, which then dehydrates to yield the stable C=N double bond of the imine. wikipedia.org The reaction is often catalyzed by acid or base and may require the removal of water to drive the equilibrium towards the product.

The resulting Schiff bases are valuable intermediates in organic synthesis and can act as versatile ligands in coordination chemistry. wikipedia.orgmdpi.com The imine nitrogen is basic and possesses π-acceptor properties, making these derivatives capable of forming stable complexes with various metal ions. wikipedia.org

Table 1: Examples of Schiff Base Formation

| Reactant (Aldehyde/Ketone) | Product (Schiff Base Derivative) |

|---|---|

| Benzaldehyde | N-(phenylmethylidene)-6-methoxy-2-propylpyridin-3-amine |

| Salicylaldehyde (B1680747) | 2-(((6-methoxy-2-propylpyridin-3-yl)imino)methyl)phenol |

| Acetone | N-(propan-2-ylidene)-6-methoxy-2-propylpyridin-3-amine |

The synthesis of these imine derivatives opens pathways to novel molecular architectures with potential applications in catalysis and materials science. mdpi.com For instance, imine derivatives are key intermediates for the synthesis of many bioactive compounds. mdpi.com

The reactivity of the amine group extends to N-alkylation and N-acylation, providing further avenues for functionalization.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, in the presence of a base. google.com This reaction proceeds via a nucleophilic substitution mechanism (SN2). acsgcipr.org The choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of over-alkylated products (secondary and tertiary amines). google.com Mild conditions are often preferred to achieve selective mono-alkylation.

N-Acylation is the reaction of the amine with an acylating agent, like an acyl chloride or an acid anhydride, to form an amide. researchgate.net This reaction is typically rapid and can be carried out under various conditions. The resulting amides are generally stable compounds and the modification can alter the electronic properties and steric environment of the original amine.

Table 2: Amine Functionalization Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Propyl iodide, Cesium carbonate | Secondary Amine |

| N-Acylation | Acetyl chloride, Pyridine | Amide |

| N-Alkylation | Benzyl bromide, Sodium hydride | Secondary Amine |

These functionalization reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Exploration of Substituent Effects on Pyridine Ring Reactivity

The substituents on the pyridine ring—methoxy, propyl, and amino groups—exert significant electronic and steric effects, which in turn influence the reactivity of the aromatic nucleus in substitution reactions.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the existing substituents on this compound modify this reactivity. The amino (-NH2) and methoxy (-OCH3) groups are strong activating groups and are ortho-, para-directing. The propyl (-CH2CH2CH3) group is a weak activating group and is also ortho-, para-directing.

Considering the positions of these groups, the directing effects can be summarized as follows:

Amino group (at C3): Strongly activates and directs towards C2, C4, and C6.

Methoxy group (at C6): Strongly activates and directs towards C5 and C3.

Propyl group (at C2): Weakly activates and directs towards C3 and C5.

The positions C2 and C6 are adjacent to the ring nitrogen, which deactivates them towards electrophilic attack. The combined activating and directing effects of the amino and methoxy groups would most likely direct incoming electrophiles to the C5 position, and to a lesser extent, the C4 position. The steric hindrance from the propyl group at C2 might also influence the regioselectivity of the substitution.

Pyridine and its derivatives are generally more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). youtube.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. ntu.edu.sg

For a nucleophilic aromatic substitution to occur on this compound, a good leaving group would need to be present on the ring, typically a halide. nih.gov In the parent compound, none of the existing substituents (methoxy, propyl, amino) are good leaving groups under typical SNAr conditions.

However, if a derivative, such as 6-bromo-2-methoxypyridin-3-amine, were used, nucleophilic attack would be plausible. nih.gov The inherent electron-deficient nature of the pyridine ring facilitates the attack of a nucleophile. ntu.edu.sg The rate of these reactions can be influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov

Metal Complexation Chemistry of this compound and its Derivatives

This compound and its derivatives, particularly the Schiff bases, are excellent candidates for ligands in coordination chemistry. wikipedia.org The presence of multiple potential donor atoms allows for the formation of stable complexes with a wide range of metal ions.

The primary coordination sites are the pyridine ring nitrogen and the nitrogen atom of the amino group (or the imine nitrogen in Schiff base derivatives). The methoxy group's oxygen atom could also potentially participate in coordination, leading to chelation.

When this compound acts as a ligand, it can coordinate to a metal center in a monodentate fashion through the pyridine nitrogen or the amino nitrogen, or as a bidentate ligand, forming a chelate ring. Schiff base derivatives formed from this amine can act as multidentate ligands, offering enhanced stability to the resulting metal complexes. For example, a Schiff base derived from salicylaldehyde would have the pyridine nitrogen, the imine nitrogen, and the phenolic oxygen as potential donor sites, making it a potentially tridentate ligand. These complexes have applications in catalysis and have been studied for their biological activities. nih.govscience.gov

Table 3: Potential Metal Complexation

| Ligand | Potential Metal Ions | Possible Coordination Mode |

|---|---|---|

| This compound | Cu(II), Ni(II), Zn(II) | Bidentate (Npyridine, Namine) |

| Schiff base with Salicylaldehyde | Co(II), Mn(II), Fe(III) | Tridentate (Npyridine, Nimine, Ophenolic) |

The geometry of the resulting metal complexes would depend on the coordination number of the metal ion and the nature of the ligand.

Coordination Modes and Ligand Properties in Complex Formation

There is currently no specific experimental data in the reviewed literature detailing the coordination modes and ligand properties of this compound in complex formation with metal ions. However, based on its molecular structure, which features a pyridine nitrogen atom and an amino group, it can be postulated that it would act as a bidentate ligand. The pyridine nitrogen and the nitrogen of the primary amine group are positioned to form a stable five-membered chelate ring upon coordination to a metal center.

The electronic properties of the substituents on the pyridine ring, namely the electron-donating methoxy and propyl groups, would likely influence the electron density on the pyridine nitrogen, thereby affecting its donor strength. The methoxy group at the 6-position and the propyl group at the 2-position would increase the basicity of the pyridine nitrogen, potentially enhancing its coordinating ability.

In the absence of direct studies, research on analogous substituted pyridin-3-amine ligands can offer insights. For instance, studies on Schiff base ligands derived from 6-methoxypyridin-3-amine demonstrate the coordination of the pyridine nitrogen and the imine nitrogen to metal ions like Cu(II) and Co(II). semanticscholar.orgnih.govnih.gov This supports the general principle of the pyridyl and adjacent nitrogen atoms participating in metal chelation.

Synthesis and Spectroscopic Characterization of Metal Complexes

Consistent with the lack of information on its coordination chemistry, no specific methods for the synthesis and spectroscopic characterization of metal complexes involving this compound as a ligand have been reported in the surveyed scientific literature.

Hypothetically, the synthesis of metal complexes with this ligand would likely involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with this compound in a suitable solvent. The resulting complexes would then be characterized by a range of spectroscopic techniques to elucidate their structure and bonding.

Standard characterization methods for such complexes would include:

Infrared (IR) Spectroscopy: To identify the coordination of the amino group and the pyridine nitrogen. A shift in the N-H stretching and bending vibrations, as well as shifts in the pyridine ring vibrations, would be expected upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the ligand within the complex. Changes in the chemical shifts of the protons and carbons of the pyridine ring and the propyl and methoxy groups upon coordination would provide evidence of complex formation.

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes and provide information on their stoichiometry.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

While no data exists for the target compound, studies on related structures provide examples of the application of these techniques. For instance, in the characterization of Cu(II) and Zn(II) complexes of a Schiff base derived from a nitropyridin-amine, shifts in the azomethine proton signal in ¹H NMR and changes in the IR stretching frequency of the imine bond were key indicators of complex formation. nih.gov

Advanced Spectroscopic and Structural Elucidation Research for 6 Methoxy 2 Propylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Techniques for Elucidating Chemical Environments

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C NMR, are fundamental for identifying the different types of hydrogen and carbon atoms in a molecule.

¹H NMR: A hypothetical ¹H NMR spectrum of 6-Methoxy-2-propylpyridin-3-amine would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, and the propyl chain. The chemical shift (δ) of each signal would indicate its electronic environment. For instance, the aromatic protons on the pyridine ring would likely appear in the downfield region, while the aliphatic protons of the propyl group would be found in the upfield region. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, helping to establish connectivity.

¹³C NMR: Similarly, a ¹³C NMR spectrum would display a signal for each unique carbon atom. The chemical shifts would differentiate the sp²-hybridized carbons of the pyridine ring from the sp³-hybridized carbons of the methoxy and propyl groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to distinguish between CH, CH₂, and CH₃ groups.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring H | δ 7.0-8.0 | - |

| Pyridine Ring C | - | δ 100-160 |

| Methoxy (OCH₃) | δ 3.8-4.0 | δ 50-60 |

| Propyl (CH₂) | δ 2.5-2.8 (α), δ 1.6-1.8 (β) | δ 20-40 |

| Propyl (CH₃) | δ 0.9-1.0 | δ 10-15 |

| Amino (NH₂) | Broad signal, variable δ | - |

Note: This table is predictive and not based on experimental data.

Advanced 2D NMR Experiments for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would map the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton network within the propyl group and to determine the relative positions of the substituents on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between carbon and proton atoms (typically over two to three bonds). It is critical for piecing together the entire molecular framework, for example, by showing a correlation between the methoxy protons and the carbon atom at position 6 of the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is vital for determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the m/z value with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of the exact elemental composition, enabling the unambiguous determination of the molecular formula of this compound (C₉H₁₄N₂O) and distinguishing it from other isomers.

Mechanistic Studies of Ion Fragmentation

In the mass spectrometer, molecules are ionized and often break apart into characteristic fragment ions. Analyzing these fragmentation patterns provides structural information. For this compound, expected fragmentation pathways could include the loss of the propyl group, the methoxy group, or cleavage of the pyridine ring. Tandem mass spectrometry (MS/MS) experiments could be performed to isolate a specific ion and induce further fragmentation, providing more detailed structural insights.

Hypothetical Mass Spectrometry Data Table

| Ion | Predicted m/z | Possible Identity |

| [M+H]⁺ | 167.1184 | Protonated molecular ion |

| [M-CH₃]⁺ | 152.0953 | Loss of a methyl radical |

| [M-C₃H₇]⁺ | 124.0610 | Loss of a propyl radical |

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and aliphatic propyl group (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The technique is particularly useful for studying symmetric vibrations and can aid in conformational analysis.

Hypothetical Vibrational Spectroscopy Data Table

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| C=C/C=N Ring Stretch | 1400-1600 | Strong |

| C-O Stretch (Methoxy) | 1000-1300 | Moderate |

Note: This table is predictive and not based on experimental data.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is characterized by a series of absorption bands corresponding to the distinct vibrational modes of its constituent parts: the aminopyridine ring, the methoxy group, and the propyl chain.

The primary amine (-NH₂) group is expected to exhibit two distinct N-H stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretches. tsijournals.com A characteristic N-H scissoring (bending) vibration is anticipated around 1580-1650 cm⁻¹. researchgate.net

The aromatic pyridine ring gives rise to several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. nih.gov The C-N stretching vibration of the aromatic amine is expected in the 1250-1335 cm⁻¹ range. tsijournals.com

The methoxy group (-OCH₃) will show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O (aryl-alkyl ether) stretching band. The propyl group will contribute additional aliphatic C-H stretching bands in the 2870-2960 cm⁻¹ range, as well as C-H bending vibrations around 1375-1465 cm⁻¹.

Table 1: Expected FT-IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| N-H Scissoring (Bend) | 1580 - 1650 | |

| N-H Wag | 665 - 910 | |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Ring Stretch | 1400 - 1600 | |

| Aromatic C-N Stretch | 1250 - 1335 | |

| Methoxy Group | Aliphatic C-H Stretch | 2850 - 2960 |

| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1275 (asymmetric) / 1020 - 1075 (symmetric) | |

| Propyl Group | Aliphatic C-H Stretch | 2870 - 2960 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on the scattering of laser light. youtube.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which often produce weak signals in FT-IR. youtube.com

For this compound, the FT-Raman spectrum would be expected to show strong signals for the pyridine ring vibrations, especially the ring breathing modes, which typically appear as intense bands around 990-1030 cm⁻¹. researchgate.netacs.org The C-C stretching vibrations of the propyl chain and the symmetric vibrations of the methoxy group would also be Raman active. In contrast to FT-IR, the N-H vibrations of the amine group are generally weak in Raman spectra. ias.ac.in The combined use of FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Expected FT-Raman Active Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Pyridine Ring | Ring Breathing Mode | 990 - 1030 | Strong |

| C=C and C=N Ring Stretch | 1400 - 1600 | Medium to Strong | |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Propyl Group | C-C Stretch | 800 - 1200 | Medium |

| Aliphatic C-H Stretch | 2870 - 2960 | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is highly effective for analyzing conjugated systems. The chromophore in this compound is the substituted pyridine ring.

The absorption of UV light promotes electrons from a lower energy orbital, such as a non-bonding (n) or π bonding orbital, to a higher energy anti-bonding (π*) orbital. youtube.com For this molecule, two primary types of electronic transitions are expected:

π → π* transitions: These higher-energy transitions involve the excitation of electrons from the π bonding orbitals of the conjugated pyridine ring to π* anti-bonding orbitals.

n → π* transitions: These lower-energy transitions involve the promotion of non-bonding electrons (lone pairs) from the nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atom of the methoxy group, to π* anti-bonding orbitals. youtube.com

The presence of electron-donating groups (auxochromes) like the amino (-NH₂) and methoxy (-OCH₃) groups on the pyridine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyridine. This is due to the delocalization of the lone pair electrons into the aromatic π system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for electronic excitation. ibm.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Description |

|---|---|---|

| π → π* | π (Pyridine Ring) → π* (Pyridine Ring) | High-intensity absorption associated with the conjugated aromatic system. |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been publicly reported, analysis of related structures in crystallographic databases provides significant insight. researchgate.netcrystallography.net For instance, the structures of other aminopyridine derivatives reveal the crucial role of hydrogen bonding in their crystal packing. researchgate.netacs.org

In the solid state, this compound is expected to form intermolecular hydrogen bonds. The hydrogen atoms of the primary amine group can act as hydrogen bond donors, while the nitrogen atom of the pyridine ring, the oxygen atom of the methoxy group, and the nitrogen of the amine group on an adjacent molecule can act as hydrogen bond acceptors. acs.orgnih.gov These interactions are critical in directing the self-assembly of the molecules into a stable, ordered, three-dimensional lattice. researchgate.net The specific geometry and packing arrangement would define the crystal's unit cell parameters and space group. researchgate.net

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type |

|---|---|---|

| Amine (-NH ···) | Pyridine Ring Nitrogen (···N ) | N-H···N |

| Amine (-NH ···) | Methoxy Oxygen (···O ) | N-H···O |

Computational and Theoretical Chemistry Investigations of 6 Methoxy 2 Propylpyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. For 6-Methoxy-2-propylpyridin-3-amine, this involves a systematic exploration of its potential energy surface to identify all possible conformers arising from the rotation around single bonds, particularly within the propyl and methoxy (B1213986) groups.

The geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometries for a range of organic molecules. The calculations would yield the optimized bond lengths, bond angles, and dihedral angles for the most stable conformer, as well as for any other low-energy conformers. The absence of imaginary vibrational frequencies in the calculated spectrum confirms that a true energy minimum has been located. redalyc.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and would be populated with data from actual DFT calculations. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C2-C3 | 1.415 | C2-C3-N3 | 121.5 | C1-C2-N-H | 180.0 | | C3-N3 | 1.385 | C3-C2-C(propyl) | 122.0 | C(methoxy)-O-C6-N1 | 0.0 | | C6-O | 1.360 | O-C6-N1 | 118.0 | H-N-C3-C4 | 0.0 | | N1-C2 | 1.340 | C(propyl)-C2-N1 | 116.5 | - | - |

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties, which are invaluable for experimental characterization.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These calculated spectra, when properly scaled to account for anharmonicity and other systematic errors, can be compared with experimental spectra to confirm the structure and assign specific vibrational modes to the stretching, bending, and torsional motions of the atoms. For similar pyridine (B92270) derivatives, scaling factors have been successfully applied to achieve good agreement between theoretical and experimental data. sigmaaldrich.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts, calculated relative to a standard like tetramethylsilane (B1202638) (TMS), are highly sensitive to the electronic environment of each nucleus and can aid in the interpretation of experimental NMR spectra. The accuracy of these predictions depends on the choice of functional and basis set.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and would be populated with data from actual DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | NMR Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| N-H stretch | 3450 | H (N-H) | 4.5 |

| C-H stretch (propyl) | 2960 | C (C=N) | 155.2 |

| C=C stretch (ring) | 1600 | C (methoxy) | 55.8 |

Quantum Chemical Descriptors and Reactivity Analysis

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure.

Fukui Functions: These functions are used to identify the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive sites.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the oxygen atom, and positive potential near the amine hydrogens.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or in the solid state, would provide insights into its conformational flexibility. By tracking the atomic trajectories, one can observe the transitions between different conformers and understand the timescales of these motions. Furthermore, MD simulations can be used to study how the molecule interacts with other molecules, such as solvent molecules or potential binding partners, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Understanding Structural Influence

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.orgnih.gov These models are invaluable tools in medicinal chemistry and drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological or physical outcome.

Molecular Descriptors in QSAR/QSPR of Pyridine Derivatives

A wide array of molecular descriptors can be calculated to build robust QSAR/QSPR models for pyridine derivatives. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity. nih.gov The presence of the electron-donating methoxy and amino groups and the electron-donating/withdrawing nature of the propyl group significantly influence the electronic landscape of the pyridine ring.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, van der Waals volume, and various topological indices fall into this category. The size and conformation of the propyl group at the 2-position are particularly important steric factors.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). The methoxy and propyl groups are expected to contribute significantly to the lipophilicity of this compound.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing the connectivity of atoms. Examples include the molecular connectivity index and Wiener index.

Influence of Structural Moieties on Activity and Properties

The Pyridine Core: The pyridine ring serves as the fundamental scaffold. Its aromaticity and the presence of the nitrogen atom provide a platform for various intermolecular interactions, including hydrogen bonding and π-π stacking, which are often crucial for biological activity.

The 6-Methoxy Group: The methoxy group at the 6-position is an electron-donating group through resonance and can also act as a hydrogen bond acceptor. Its orientation relative to the pyridine ring can significantly impact the molecule's redox potential and electron affinity. nih.gov In QSAR models of quinazoline (B50416) derivatives, which share a nitrogen-containing heterocyclic ring system, the presence of an ortho-methoxy group has been shown to be favorable for increased biological activity, suggesting that electronegative groups in this position can be beneficial. researchgate.net

The 2-Propyl Group: The propyl group at the 2-position is an alkyl substituent that primarily contributes to the steric bulk and lipophilicity of the molecule. In a study on pyrrolo[3,4-c]pyridine derivatives, it was found that increasing the alkyl chain length from methyl to ethyl and propyl at the R2 position enhanced biological activity, while larger substituents led to a decrease in potency, highlighting an optimal size for this substituent. researchgate.net This suggests that the propyl group in this compound may be of a favorable size for certain biological targets.

The 3-Amine Group: The amino group at the 3-position is a strong electron-donating group and a hydrogen bond donor. Its presence significantly influences the electronic properties of the pyridine ring and its ability to interact with biological targets. In a QSAR study on substituted 2-aminopyridine (B139424) derivatives, it was found that acceptor, donor, aliphatic, and aromatic pharmacophore properties were all favorable for activity, underscoring the importance of the amino group's interactive capabilities. nih.gov

Predictive Models and Data Analysis

QSAR and QSPR models are typically developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. nih.gov These models are represented by mathematical equations that correlate the biological activity or property with the calculated molecular descriptors.

For instance, a hypothetical QSAR model for a series of substituted pyridines might take the form:

log(1/IC50) = c0 + c1logP + c2HOMO + c3*Steric_Descriptor + ...

where IC50 is the half-maximal inhibitory concentration, logP is the hydrophobicity descriptor, HOMO is an electronic descriptor, and the c values are coefficients determined by the regression analysis.

To illustrate how such models are constructed and interpreted, consider the following hypothetical data tables based on general findings from QSAR studies on substituted pyridines.

Table 1: Hypothetical Molecular Descriptors for a Series of 2-Alkyl-3-aminopyridines

| Compound | Alkyl Group (R) | logP | HOMO (eV) | Molecular Weight ( g/mol ) | Predicted Activity (log(1/C)) |

| 1 | -CH3 | 1.20 | -5.80 | 122.17 | 4.50 |

| 2 | -CH2CH3 | 1.65 | -5.75 | 136.20 | 4.85 |

| 3 | -CH2CH2CH3 | 2.10 | -5.72 | 150.22 | 5.10 |

| 4 | -CH(CH3)2 | 1.95 | -5.78 | 150.22 | 4.95 |

This table demonstrates how increasing the alkyl chain length from methyl to propyl generally increases lipophilicity (logP) and can lead to a predicted increase in biological activity. The branched isopropyl group shows a slightly different profile, indicating that both size and shape are important.

Table 2: Hypothetical QSAR Model for Anticancer Activity of Substituted Pyridines

| Descriptor | Coefficient | Standard Error | p-value |

| (Intercept) | 2.50 | 0.30 | <0.001 |

| logP | 0.45 | 0.15 | 0.005 |

| LUMO (eV) | -0.20 | 0.08 | 0.015 |

| Methoxy_at_6 (Indicator) | 0.75 | 0.25 | 0.008 |

| Amine_at_3 (Indicator) | 0.90 | 0.28 | 0.003 |

This hypothetical model suggests that higher lipophilicity (logP), the presence of a methoxy group at the 6-position, and an amine group at the 3-position are all positively correlated with anticancer activity. A lower LUMO energy is also favorable. The "Indicator" variable would be 1 if the substituent is present and 0 otherwise.

3D-QSAR Approaches: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship by analyzing the 3D fields surrounding the molecules. nih.govnih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity.

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often leading to more predictive and interpretable models.

For this compound, a 3D-QSAR study would involve aligning it with other similar molecules and generating contour maps that visualize regions where positive or negative steric, electrostatic, or other properties are favorable or unfavorable for activity. For example, a CoMFA analysis might reveal that a bulky substituent at the 2-position is favorable for activity, while a CoMSIA analysis could indicate that a hydrogen bond donor at the 3-amine position is crucial for binding to a biological target.

In a study of pyrimido-isoquinolin-quinone derivatives, CoMSIA contour maps suggested that while a smaller alkyl group at a certain position is preferred, a larger green polyhedron at the para position of a benzene (B151609) ring indicated that bulky substituents in that region would be beneficial. nih.gov This highlights the nuanced and position-specific insights that can be gained from 3D-QSAR.

Role of 6 Methoxy 2 Propylpyridin 3 Amine As a Synthetic Intermediate and Building Block

Utility in the Development of New Materials and Polymers (Academic Perspective)

The functional groups on 6-Methoxy-2-propylpyridin-3-amine also lend themselves to applications in materials science, particularly in the synthesis of novel polymers and functional materials from an academic research standpoint.

The primary amine group of this compound allows it to act as a monomer in polymerization reactions. It can, for example, react with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The pyridine (B92270) ring and the methoxy (B1213986) and propyl groups would then be pendant groups along the polymer chain, influencing the material's properties such as solubility, thermal stability, and mechanical strength. While no specific polymers derived from this compound are reported, the general reactivity of aminopyridines suggests this potential application.

The pyridine nitrogen in this compound can coordinate with metal ions, making it a candidate for the development of metal-organic frameworks (MOFs) or other coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The specific substituents on the pyridine ring, such as the methoxy and propyl groups, would modulate the coordination properties and the resulting framework structure.

Contribution to Agrochemical Research through Intermediate Synthesis

While direct application of this compound in agrochemicals is not documented, substituted pyridines are a well-established class of compounds in agrochemical research. They are found in the structures of many herbicides, insecticides, and fungicides. The role of this compound in this field would likely be as a synthetic intermediate to introduce the substituted pyridine moiety into a larger, more complex active ingredient. The specific combination of the methoxy, propyl, and amino groups could be explored to fine-tune the biological activity and physicochemical properties of new agrochemical candidates. For instance, a related compound, 6-Methoxy-3-nitro-N-propylpyridin-2-amine, has been a subject of analytical studies, indicating the relevance of such structures in chemical research that could extend to the agrochemical sector. sielc.com

Limited Publicly Available Data on the Synthetic Applications of this compound

Despite its availability as a commercial chemical intermediate, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed research findings on the specific applications of This compound as a synthetic intermediate and building block in the development of novel chemical entities.

Chemical suppliers list this compound as a building block, categorizing it among heterocyclic amines and ethers. Its structure, featuring a substituted pyridine core with methoxy, propyl, and reactive amine functionalities, suggests its potential utility in organic synthesis. Theoretically, the amine group can undergo a variety of chemical transformations, such as N-alkylation, N-acylation, and participation in cross-coupling reactions, which are fundamental processes in the construction of complex molecules. The pyridine ring itself can also be subject to further functionalization.

However, at present, there is no specific, documented evidence in peer-reviewed journals or patent literature that explicitly outlines the use of this compound in the synthesis of new bioactive compounds or other advanced materials. Consequently, detailed research findings, reaction schemes, and data tables illustrating its role in organic synthesis cannot be provided. The scientific community has not yet published specific examples of its successful incorporation into larger, more complex molecular frameworks.

Further research and publication in the field of synthetic organic chemistry are required to fully elucidate the practical applications and synthetic versatility of this compound. Until such studies become available, its role remains largely theoretical and based on its structural characteristics rather than on documented experimental evidence.

Advanced Methodological Research in Pyridinamine Chemistry Relevant to 6 Methoxy 2 Propylpyridin 3 Amine

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of a polysubstituted pyridine (B92270) ring like that in 6-Methoxy-2-propylpyridin-3-amine is a significant chemical challenge. The inherent electronic properties of the pyridine ring, combined with the directing effects of the existing methoxy (B1213986), propyl, and amino substituents, dictate the reactivity and regiochemistry of further transformations. Modern synthetic methods aim to overcome the challenges of selectivity by employing advanced catalytic systems.

One of the most powerful techniques is transition-metal-catalyzed C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds. For a molecule like this compound, the amino group can act as a directing group, guiding a metal catalyst to activate the C-H bonds at the C4 or C5 positions. Rhodium(III) catalysts, for example, have been shown to be effective in the C-H activation of various aromatic compounds, including those with directing groups like amides or anilines, for annulations with alkynes and other coupling partners. nih.gov This approach could enable the construction of fused ring systems or the introduction of new substituents with high regioselectivity.

Another key strategy involves leveraging the electronic nature of the substituents. The methoxy group at C6 and the amino group at C3 are electron-donating, activating the ring towards electrophilic substitution, while the pyridine nitrogen acts as an electron-withdrawing group. This complex electronic landscape can be exploited to achieve regioselectivity. For instance, multicomponent reactions offer a streamlined approach to building highly substituted pyridines from simple precursors, where the substitution pattern is controlled by the reaction mechanism. nih.gov While often used for de novo ring synthesis, the principles can inform the reactivity of the pre-formed pyridinamine core.

Table 1: Comparison of Functionalization Strategies

| Strategy | Description | Potential Application to this compound | Key Advantages |

|---|---|---|---|

| Directed C-H Activation | Use of a directing group (e.g., the amino group) to guide a transition metal catalyst to a specific C-H bond. nih.gov | Functionalization at the C4 position by forming a chelate with a rhodium or palladium catalyst. | High regioselectivity, atom economy. |

| Halogenation & Cross-Coupling | Selective introduction of a halogen (e.g., bromine or iodine) followed by well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Introduction of aryl, alkyl, or other groups at electronically favored positions, likely C5. | Broad substrate scope, high functional group tolerance. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants to form a complex product. nih.gov | While typically for ring formation, understanding the mechanism can predict sites of reactivity on the existing ring. | High efficiency, molecular diversity. nih.gov |

Stereoselective Synthesis of Chiral Pyridinamine Derivatives

The introduction of chirality is a critical step in the development of many modern pharmaceuticals. For pyridinamine derivatives, chirality can be introduced at a substituent or, through dearomatization reactions, at the pyridine core itself. Research in this area focuses on developing highly enantioselective methods to control the three-dimensional arrangement of atoms.

One prominent approach is the asymmetric hydrogenation of prochiral olefins or imines attached to the pyridine ring. Ruthenium- and iridium-based catalysts with chiral phosphine (B1218219) ligands have demonstrated exceptional performance in creating stereocenters with high enantiomeric excess (ee). rsc.org For a precursor to this compound, a ketone or imine functionality could be strategically placed on the propyl side chain or at another position, and then asymmetrically reduced to establish a chiral center.

Conjugate addition reactions to α,β-unsaturated pyridine derivatives are another powerful tool. st-andrews.ac.ukrsc.org Using a chiral nucleophile or a chiral catalyst, it is possible to add substituents to a pyridine-activated double bond with high diastereoselectivity and enantioselectivity. For example, the conjugate addition of a chiral lithium amide to a pyridyl acrylate (B77674) has been used to synthesize chiral β-amino acid derivatives with excellent stereocontrol. st-andrews.ac.ukrsc.org This methodology could be adapted to build chiral side chains on the pyridinamine scaffold.

Furthermore, the stereoselective dearomatization of the pyridine ring itself opens up access to non-planar, chiral piperidine (B6355638) and dihydropyridine (B1217469) structures, which are valuable motifs in drug discovery. mdpi.com These reactions can proceed through nucleophilic attack on pyridinium (B92312) salts or through catalyzed cycloadditions, often employing chiral catalysts or auxiliaries to achieve high enantioselectivity.

Table 2: Methods for Stereoselective Synthesis

| Method | Description | Example Application | Typical Enantioselectivity |

|---|---|---|---|

| Asymmetric Catalytic Hydrogenation | Reduction of a prochiral double bond (C=C, C=O, C=N) using a chiral transition metal catalyst (e.g., Ru, Ir, Rh) and H₂. rsc.org | Reduction of a ketone precursor to introduce a chiral alcohol on the propyl side chain. | Often >95% ee. nih.govrsc.org |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral molecule to guide the stereochemical outcome of a reaction, followed by its removal. nih.gov | Use of a sulfinamide auxiliary to direct the addition of a nucleophile to an imine derived from a pyridyl aldehyde. | Can achieve >95% ee. nih.gov |

| Asymmetric Conjugate Addition | 1,4-addition of a nucleophile to an α,β-unsaturated system attached to the pyridine ring, controlled by a chiral catalyst or reagent. nih.govst-andrews.ac.ukrsc.org | Addition of an organometallic reagent to a vinylpyridine derivative in the presence of a copper-chiral ligand catalyst. | 84% to >98% ee reported for related systems. nih.govst-andrews.ac.ukrsc.org |

| Stereoselective Dearomatization | Conversion of the flat aromatic pyridine ring into a three-dimensional, chiral dihydropyridine or piperidine structure. mdpi.com | Reaction of a 2-substituted pyridine with a chiral reagent to yield a chiral N-substituted 2-pyridone. mdpi.com | Varies with method, but high ee is achievable. |

Flow Chemistry and Continuous Processing for Pyridinamine Production Research

The transition from traditional batch processing to continuous flow chemistry is revolutionizing pharmaceutical manufacturing. nih.govyoutube.com Flow chemistry offers significant advantages in terms of safety, scalability, process control, and efficiency, particularly for multistep syntheses and reactions involving hazardous intermediates. nih.govmit.edu The production of pyridinamines and their derivatives is well-suited to this technology.

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where they mix and react. youtube.com The small reactor volumes enhance heat and mass transfer, allowing for precise temperature control and the use of reaction conditions (e.g., high temperatures and pressures) that are often unsafe in large batch reactors. mit.edu This improved control can lead to higher yields, fewer byproducts, and significantly reduced reaction times. researchgate.net

For the synthesis of a molecule like this compound, a multi-step continuous flow process could be designed. mit.eduacs.org For example, the initial formation of the substituted pyridine ring could be followed by subsequent functionalization steps in a "telescoped" sequence, where the output of one reactor flows directly into the next without the need for isolation and purification of intermediates. acs.org This approach streamlines the entire synthesis, reducing waste and manual handling. nih.gov Recent research has demonstrated the successful continuous flow synthesis of various substituted pyridines and other heterocycles, often integrated with in-line purification and analysis. researchgate.netresearchgate.net Bayesian optimization algorithms are even being used in conjunction with flow systems to rapidly identify optimal reaction conditions, accelerating process development. nih.gov

Table 3: Advantages of Flow Chemistry in Pyridinamine Synthesis

| Feature | Description | Relevance to Pyridinamine Production |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. mit.edu | Enables the use of more reactive intermediates or energetic conditions to build the substituted pyridine ring safely. |

| Scalability and Reproducibility | Production is scaled by running the system for longer periods, not by using larger reactors, ensuring consistency. nih.gov | Allows for seamless transition from laboratory-scale research to pilot-plant production. |

| Precise Process Control | Superior control over parameters like temperature, pressure, and residence time. youtube.comnih.gov | Leads to higher yields, improved selectivity, and reduced byproduct formation in functionalization reactions. |

| Process Intensification | Significant reduction in reaction times and plant footprint. researchgate.netacs.org | A multi-step synthesis of a complex pyridinamine derivative can be completed much faster than in batch. |

| Integration and Automation | Ability to "telescope" multiple reaction steps and integrate in-line purification and analytical techniques. acs.orgresearchgate.net | Streamlines the entire manufacturing process from starting materials to the final active ingredient. |

Future Research Directions and Unexplored Avenues for 6 Methoxy 2 Propylpyridin 3 Amine

Integration with Emerging Synthetic Methodologies

The synthesis of polysubstituted pyridines is a dynamic area of research, with new methodologies continuously being developed to improve efficiency, selectivity, and functional group tolerance. For a molecule like 6-Methoxy-2-propylpyridin-3-amine, future synthetic strategies could move beyond classical condensation reactions to embrace more modern and versatile approaches.

Emerging trends in pyridine (B92270) synthesis that could be applied to this compound include:

Multi-component Reactions (MCRs): These reactions, which form a product from three or more starting materials in a single step, offer an efficient route to complex molecules. acs.org While often requiring harsh conditions, new MCRs are being developed that proceed under milder conditions. acs.orgacs.org A future MCR approach to this compound could involve the strategic combination of simpler precursors to build the substituted pyridine ring in a highly atom-economical fashion.

Inverse-Electron-Demand Diels-Alder Reactions: This strategy, particularly from 1,2,4-triazines, has been refined using techniques like microwave-assisted, solvent-free procedures. nih.gov These methods avoid a separate aromatization step and provide access to a wide variety of substituted pyridines in high yields. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production, which is crucial for further research and potential commercial applications.

Catalytic C-H Functionalization: Instead of constructing the pyridine ring, future research could focus on the late-stage functionalization of a simpler pyridine precursor. innovations-report.comacs.org This would involve the direct activation and modification of C-H bonds on the pyridine ring, allowing for the introduction of the propyl and amine groups with high precision. innovations-report.comacs.org

Exploration of Novel Reaction Pathways and Mechanisms

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-donating methoxy (B1213986) and amine groups, and the alkyl propyl group, influence the electronic distribution within the pyridine ring, making it susceptible to a variety of chemical transformations.

Future research could delve into:

Late-Stage Functionalization: The development of methods for the selective modification of the pyridine core at a late stage in a synthetic sequence is a significant area of interest. acs.org For this compound, this could involve C-H activation to introduce further substituents, or modification of the existing propyl and methoxy groups. For instance, the development of meta-C-H functionalization techniques could open up new avenues for derivatization. innovations-report.com

Electrochemical Reactions: Electrochemical methods are gaining traction as a green and efficient way to drive chemical reactions. acs.orgacs.org Investigating the electrochemical behavior of this compound could reveal novel coupling reactions and transformations, potentially leading to the synthesis of dimers or other complex structures without the need for harsh chemical oxidants. acs.orgacs.org

Photocatalysis: Visible-light photocatalysis offers a mild and selective way to initiate chemical reactions. The application of photoredox catalysis to this compound could enable novel bond formations and functionalizations that are not accessible through traditional thermal methods.

Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity and sustainability. Screening for enzymes that can act on this compound or its precursors could lead to highly efficient and environmentally friendly synthetic routes.

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, theoretical modeling can guide experimental work and accelerate the discovery of new properties and applications.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, as well as the reactivity of the molecule. researchgate.net Such calculations can help to identify the most likely sites for electrophilic or nucleophilic attack, and to understand the mechanisms of potential reactions. researchgate.netresearchgate.net

Molecular Docking Simulations: If this compound is investigated for biological applications, molecular docking studies can predict its binding affinity and mode of interaction with specific protein targets. nih.gov This can guide the design of more potent and selective derivatives. nih.gov

Prediction of Material Properties: Theoretical models can be used to predict the properties of materials derived from this compound, such as their electronic band structure, conductivity, and photoluminescent behavior. researchgate.netmdpi.com This can help to identify promising candidates for applications in electronics and photonics.

Potential for Derivatization in Novel Material Architectures

The functional groups on this compound make it an attractive building block for the synthesis of new materials with tailored properties.

Future research in this area could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amine group can act as ligands, coordinating to metal ions to form extended structures. mdpi.com By carefully selecting the metal ions and reaction conditions, it may be possible to create novel MOFs with applications in gas storage, catalysis, and sensing. mdpi.com

Luminescent Materials: Pyridine derivatives are known to be components of photoluminescent materials. mdpi.com By incorporating this compound into larger conjugated systems or coordination polymers, it may be possible to develop new materials with interesting optical properties for use in OLEDs or as fluorescent probes. mdpi.com